molecular formula C12H13N3 B1358566 N-Methyl-3-pyrimidin-2-ylbenzylamine CAS No. 886851-49-6

N-Methyl-3-pyrimidin-2-ylbenzylamine

Cat. No.: B1358566
CAS No.: 886851-49-6
M. Wt: 199.25 g/mol
InChI Key: AHOVMAYXXRVWIS-UHFFFAOYSA-N
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Description

N-Methyl-3-pyrimidin-2-ylbenzylamine is an organic compound that belongs to the class of heterocyclic amines It features a pyrimidine ring attached to a benzylamine moiety, with a methyl group substituting one of the hydrogen atoms on the nitrogen atom of the amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-3-pyrimidin-2-ylbenzylamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.

    Benzylation: The pyrimidine ring is then subjected to a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: Finally, the benzylamine derivative is methylated using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with various substituents using reagents like halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Benzyl chloride, sodium hydride, potassium carbonate.

Major Products:

    Oxidation: N-Oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized pyrimidine derivatives.

Scientific Research Applications

N-Methyl-3-pyrimidin-2-ylbenzylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-Methyl-3-pyrimidin-2-ylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • N-Methyl-2-pyrimidin-2-ylbenzylamine
  • N-Methyl-4-pyrimidin-2-ylbenzylamine
  • N-Methyl-3-pyridin-2-ylbenzylamine

Comparison: N-Methyl-3-pyrimidin-2-ylbenzylamine is unique due to the position of the pyrimidine ring and the methyl group on the nitrogen atom. This structural arrangement can influence its reactivity and biological activity compared to similar compounds. For instance, the position of the pyrimidine ring can affect the compound’s ability to interact with specific molecular targets, leading to differences in its pharmacological properties.

Properties

IUPAC Name

N-methyl-1-(3-pyrimidin-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-13-9-10-4-2-5-11(8-10)12-14-6-3-7-15-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOVMAYXXRVWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640281
Record name N-Methyl-1-[3-(pyrimidin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-49-6
Record name N-Methyl-3-(2-pyrimidinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[3-(pyrimidin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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